REACTION_SMILES
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[CH3:25][S:26](=[O:27])(=[O:28])[c:29]1[cH:30][c:31]([CH2:32][NH2:33])[cH:34][cH:35][cH:36]1.[CH3:37][CH2:38][N:39]([CH2:40][CH3:41])[CH2:42][CH3:43].[CH3:44][N:45]1[CH2:46][CH2:47][CH2:48][C:49]1=[O:50].[Cl:1][c:2]1[n:3][c:4]([NH:12][c:13]2[cH:14][c:15]3[c:20]([cH:21][cH:22]2)[NH:19][C:18](=[O:23])[CH2:17][CH2:16]3)[n:5][cH:6][c:7]1[C:8]([F:9])([F:10])[F:11].[ClH:24]>>[c:2]1([NH:33][CH2:32][c:31]2[cH:30][c:29]([S:26]([CH3:25])(=[O:27])=[O:28])[cH:36][cH:35][cH:34]2)[n:3][c:4]([NH:12][c:13]2[cH:14][c:15]3[c:20]([cH:21][cH:22]2)[NH:19][C:18](=[O:23])[CH2:17][CH2:16]3)[n:5][cH:6][c:7]1[C:8]([F:9])([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1cccc(CN)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(Nc3ncc(C(F)(F)F)c(Cl)n3)ccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1cccc(CNc2nc(Nc3ccc4c(c3)CCC(=O)N4)ncc2C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |